molecular formula C12H19N5O2S B12764608 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(2-thiazolyl)- CAS No. 80712-45-4

1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(2-thiazolyl)-

Cat. No.: B12764608
CAS No.: 80712-45-4
M. Wt: 297.38 g/mol
InChI Key: DUWZDTXSIHRVBD-UHFFFAOYSA-N
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Description

1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(2-thiazolyl)- is a complex organic compound featuring a piperazine ring, a thiazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(2-thiazolyl)- typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Thiazole Ring: The thiazole ring is often introduced via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Functional Group Modifications:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Batch or Continuous Flow Reactors: To ensure precise control over reaction conditions.

    Catalysts and Solvents: Use of specific catalysts and solvents to optimize yield and purity.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(2-thiazolyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(2-thiazolyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(2-thiazolyl)- involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or nucleic acids.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 1-Piperazinecarboxamide, N-(5-chloro-2-thiazolyl)-4-(5,6-dichloro-3-pyridinyl)
  • 1-Piperazinecarboxamide, N-(5-phenyl-2-thiazolyl)-4-(2-pyrimidinyl)
  • 1-Piperazinecarboxamide, 4-[4-(3-methoxyphenyl)-2-thiazolyl]-N-phenyl

Uniqueness

1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(2-thiazolyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

CAS No.

80712-45-4

Molecular Formula

C12H19N5O2S

Molecular Weight

297.38 g/mol

IUPAC Name

N-(dimethylcarbamoyl)-N-methyl-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide

InChI

InChI=1S/C12H19N5O2S/c1-14(2)11(18)15(3)12(19)17-7-5-16(6-8-17)10-13-4-9-20-10/h4,9H,5-8H2,1-3H3

InChI Key

DUWZDTXSIHRVBD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N(C)C(=O)N1CCN(CC1)C2=NC=CS2

Origin of Product

United States

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